(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine
CAS No.: 6502-39-2
Cat. No.: VC2446358
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6502-39-2 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C8H9NO2/c1-7(9-10)4-5-8-3-2-6-11-8/h2-6,10H,1H3/b5-4+,9-7+ |
| Standard InChI Key | FQVOTFYZEZERCB-NNMZAIBHSA-N |
| Isomeric SMILES | C/C(=N\O)/C=C/C1=CC=CO1 |
| SMILES | CC(=NO)C=CC1=CC=CO1 |
| Canonical SMILES | CC(=NO)C=CC1=CC=CO1 |
Introduction
(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine is an organic compound characterized by its molecular formula C8H9NO2 and molecular weight of approximately 151.16 g/mol . This compound features a furan ring and a hydroxylamine functional group, which are key components influencing its chemical reactivity and potential biological activities.
Synthesis and Production
The synthesis of (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine typically involves condensation reactions between appropriate precursors, such as furan derivatives and hydroxylamine. Industrial-scale production would likely utilize continuous flow reactors and automated synthesis platforms to optimize yield and purity.
Potential Applications and Biological Activities
While specific biological activities of (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine are not extensively documented, compounds with similar structural motifs often exhibit significant biological activities. For example, indole derivatives and other hydroxylamine compounds are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.
Related Compounds
Several compounds share structural similarities with (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(1H-Indol-3-YL)-2-butanone, oxime | Indole derivative | Known for significant biological activities |
| N-(3,3,4-trimethylpent-4-en-2-ylidene)hydroxylamine | Hydroxylamine derivative | Exhibits distinct reactivity patterns |
| 4-(furan-2-yl)-butanone | Furan derivative | Lacks hydroxylamine functionality but shares furan moiety |
These compounds highlight the uniqueness of (NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine through its combination of both furan and hydroxylamine functionalities, which may confer distinct chemical properties and biological activities not observed in other derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume